![molecular formula C13H20N2O7 B13700926 2,5-Dioxo-1-pyrrolidinyl 3-[(Boc-amino)methoxy]propanoate](/img/structure/B13700926.png)
2,5-Dioxo-1-pyrrolidinyl 3-[(Boc-amino)methoxy]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dioxo-1-pyrrolidinyl 3-[(Boc-amino)methoxy]propanoate is a chemical compound with the molecular formula C12H18N2O6. It is a derivative of succinimide and is often used in organic synthesis and biochemical research. The compound features a pyrrolidinyl ring and a Boc-protected amino group, making it a versatile intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxo-1-pyrrolidinyl 3-[(Boc-amino)methoxy]propanoate typically involves the reaction of succinimide with 3-[(Boc-amino)methoxy]propanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include anhydrous solvents like dichloromethane (DCM) and are performed under inert atmosphere to prevent moisture interference.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the product. Quality control measures such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
2,5-Dioxo-1-pyrrolidinyl 3-[(Boc-amino)methoxy]propanoate undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid and alcohol.
Coupling Reactions: The compound can be used as a coupling agent in peptide synthesis, where it reacts with amino acids to form peptide bonds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for the deprotection of the Boc group.
Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used for hydrolysis reactions.
Coupling: DCC and DMAP are frequently used in coupling reactions.
Major Products Formed
Deprotection: Yields the free amine.
Hydrolysis: Produces 3-[(Boc-amino)methoxy]propanoic acid and succinimide.
Coupling: Forms peptide bonds with amino acids.
科学的研究の応用
2,5-Dioxo-1-pyrrolidinyl 3-[(Boc-amino)methoxy]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules such as proteins and peptides.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,5-Dioxo-1-pyrrolidinyl 3-[(Boc-amino)methoxy]propanoate involves its ability to act as a coupling agent. The compound facilitates the formation of peptide bonds by activating carboxylic acids, making them more reactive towards nucleophilic attack by amines. This process is crucial in peptide synthesis and other biochemical applications.
類似化合物との比較
Similar Compounds
N-Hydroxysuccinimide (NHS): Similar in structure but lacks the Boc-protected amino group.
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC): Contains a maleimide group instead of the Boc-protected amino group.
N-Hydroxysuccinimide ester of biotin (NHS-biotin): Used for biotinylation of proteins and other biomolecules.
Uniqueness
2,5-Dioxo-1-pyrrolidinyl 3-[(Boc-amino)methoxy]propanoate is unique due to its combination of a succinimide moiety and a Boc-protected amino group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable tool in organic synthesis and biochemical research.
特性
分子式 |
C13H20N2O7 |
|---|---|
分子量 |
316.31 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) 3-[[(2-methylpropan-2-yl)oxycarbonylamino]methoxy]propanoate |
InChI |
InChI=1S/C13H20N2O7/c1-13(2,3)21-12(19)14-8-20-7-6-11(18)22-15-9(16)4-5-10(15)17/h4-8H2,1-3H3,(H,14,19) |
InChIキー |
RIXQSDZRFLWQER-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCOCCC(=O)ON1C(=O)CCC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


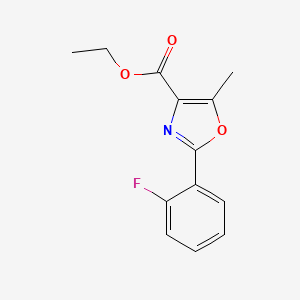

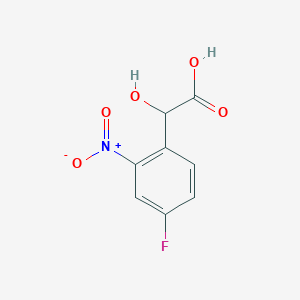
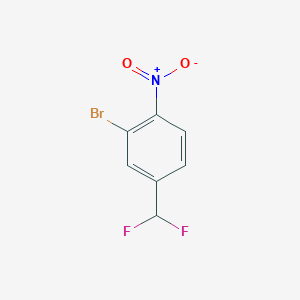
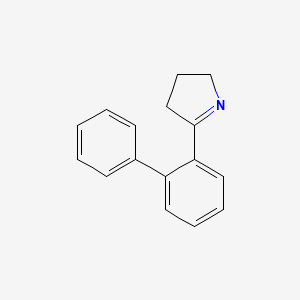

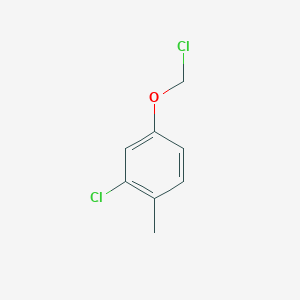
![6-Chlorobenzo[d][1,3]dioxole-4-carboxylic acid](/img/structure/B13700890.png)
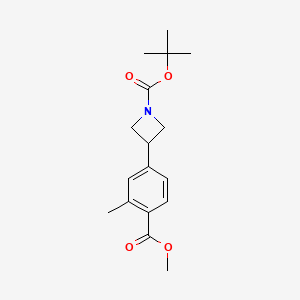

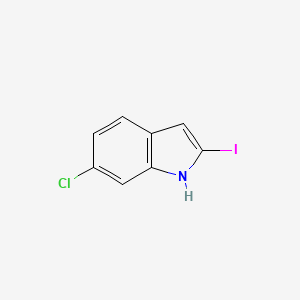
![N-[4-(6-Methyl-2-benzimidazolyl)phenyl]-2-(p-tolylthio)acetamide](/img/structure/B13700913.png)


